3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a triazole ring, a chlorophenoxy group, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution reaction where a chlorophenol derivative reacts with an ethylating agent to form the chlorophenoxyethyl group.
Attachment of the Benzodioxin Moiety: The benzodioxin ring can be introduced through a condensation reaction involving catechol derivatives and appropriate aldehydes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenoxy group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, dechlorinated products
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: Shares the chlorophenoxy group but lacks the triazole and benzodioxin moieties.
1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.
Benzodioxin derivatives: Compounds containing the benzodioxin moiety but different functional groups.
Uniqueness
3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H18ClN3O3S |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-[2-(4-chlorophenoxy)ethylsulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C19H18ClN3O3S/c1-23-18(13-2-7-16-17(12-13)26-9-8-25-16)21-22-19(23)27-11-10-24-15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
WHRVFWJTXMANLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCCOC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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